1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a benzenesulfonyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 3,4-Dimethylbenzenesulfonic acid derivatives.
Reduction: 1-(3,4-Dimethyl-benzenesulfanyl)-3,5-dimethyl-1H-pyrazole.
Substitution: Varied substituted pyrazole derivatives.
Scientific Research Applications
1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring can interact with various receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
- 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid
- 3-(3,4-Dimethyl-benzenesulfonyl)-1H-pyrazole
Comparison: 1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the benzenesulfonyl group and the dimethyl-substituted pyrazole ring. This combination imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the additional methyl groups can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-6-13(7-10(9)2)18(16,17)15-12(4)8-11(3)14-15/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOLPQHYJKIISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641255 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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